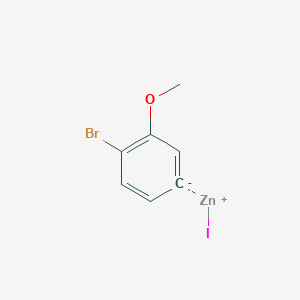
4-Bromo-3-methoxyphenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methoxyphenylzinc iodide: is an organozinc compound with the molecular formula C7H6BrIOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-methoxyphenylzinc iodide typically involves the reaction of 4-bromo-3-methoxyphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-3-methoxyphenyl iodide+Zn→4-Bromo-3-methoxyphenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-methoxyphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.
Oxidative Addition: Requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Often facilitated by a reducing agent and a transition metal catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: 4-Bromo-3-methoxyphenylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules where precision and selectivity are crucial .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the creation of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it indispensable for the large-scale synthesis of various organic compounds .
Mécanisme D'action
The mechanism by which 4-Bromo-3-methoxyphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, particularly in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the transfer of the phenyl group to the desired substrate .
Comparaison Avec Des Composés Similaires
4-Bromo-3-methoxyphenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
4-Bromo-3-methoxyphenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromo-3-methoxyphenylstannane: Used in Stille coupling reactions.
Uniqueness: 4-Bromo-3-methoxyphenylzinc iodide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better functional group tolerance and milder reaction conditions, making it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C7H6BrIOZn |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1-bromo-2-methoxybenzene-4-ide;iodozinc(1+) |
InChI |
InChI=1S/C7H6BrO.HI.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZJIFLUQZHPOWAL-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C[C-]=C1)Br.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


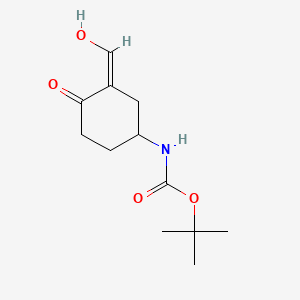
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
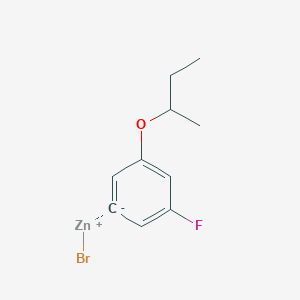
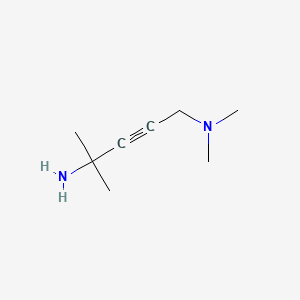
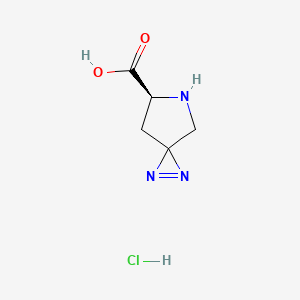
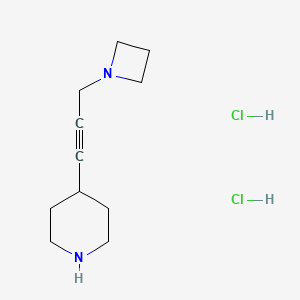

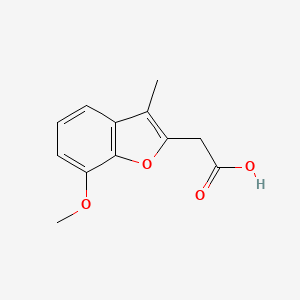
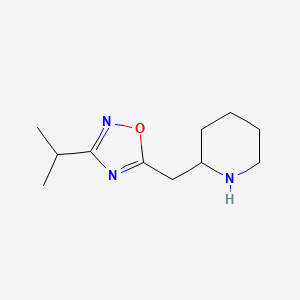
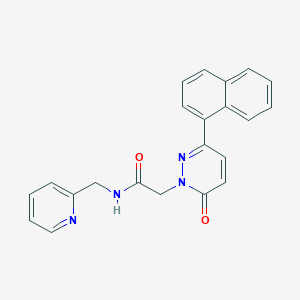
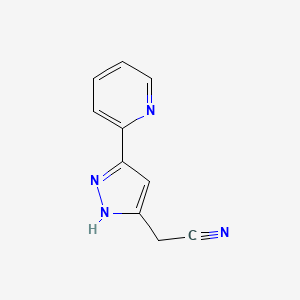
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
